1-[2-(4-Fluorophenyl)propan-2-yl]piperazine
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Description
Molecular Structure Analysis
The molecular structure of 1-[2-(4-Fluorophenyl)propan-2-yl]piperazine can be viewed using computational chemistry software . The compound has a molecular weight of 180.2220 .Physical and Chemical Properties Analysis
This compound is a laboratory chemical . It has a molecular weight of 180.2220 .Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
CAS No. |
1166820-42-3 |
---|---|
Molecular Formula |
C13H19FN2 |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)propan-2-yl]piperazine |
InChI |
InChI=1S/C13H19FN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3 |
InChI Key |
NFSLHOAOHYXNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)N2CCNCC2 |
Origin of Product |
United States |
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